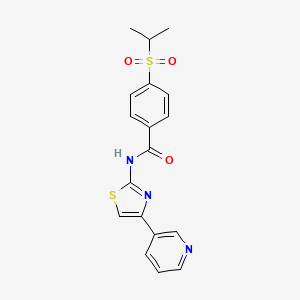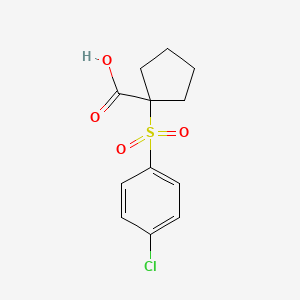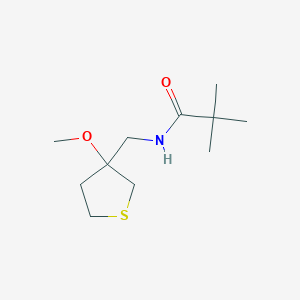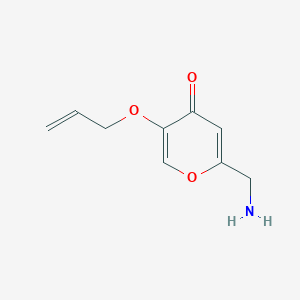
4-(isopropylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, the type of bonds (ionic, covalent, etc.), and the presence of any functional groups.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Thiophenylhydrazonoacetates have been explored for their reactivity towards various nitrogen nucleophiles, leading to the synthesis of diverse heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine compounds. Such synthetic routes offer potential applications in developing novel chemical entities with specific structural features (Mohareb et al., 2004). Similarly, pyridine derivatives have been synthesized through one-pot reactions, demonstrating the versatility of pyridine-based scaffolds in heterocyclic chemistry (Karuna et al., 2021).
Biological Activity
Compounds with pyridine and thiazole moieties have been investigated for their antibacterial properties, indicating the potential of such structures to serve as frameworks for designing new antibacterial agents (Karuna et al., 2021). Moreover, substituted benzamides have shown selective inhibition against specific targets such as vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting applications in cancer therapy and angiogenesis inhibition (Borzilleri et al., 2006).
Synthesis of Novel Heterocyclic Hybrids
Innovative synthetic strategies have led to the creation of novel thiazolepyridine conjugated benzamides, further expanding the utility of these compounds in medicinal chemistry and drug discovery processes (Karuna et al., 2021). Such methodologies enable the exploration of structure-activity relationships and the optimization of biological properties.
Antimicrobial and Antitumor Activities
The development of zinc(II) complexes with pyridine thiazole derivatives has been explored, showing enhanced biological activities compared to free ligands. These complexes exhibit specificity against certain bacteria and cancer cell lines, indicating the potential for targeted therapeutic applications (Xun-Zhong et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It also includes precautions that should be taken when handling the compound.
Orientations Futures
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or reduce its hazards.
Propriétés
IUPAC Name |
4-propan-2-ylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-12(2)26(23,24)15-7-5-13(6-8-15)17(22)21-18-20-16(11-25-18)14-4-3-9-19-10-14/h3-12H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTBLIWFVJRRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(isopropylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2985152.png)
![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2985154.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2985155.png)


![N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2985160.png)
![N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2985162.png)
![6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![Tert-butyl 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2985169.png)

![3,3-dimethyl-N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}butanamide](/img/structure/B2985172.png)
![Methyl 1-[(4-bromophenyl)methyl]indole-3-carboxylate](/img/structure/B2985174.png)